

# Physical and chemical properties of 4-Fluorobenzal chloride

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## Compound of Interest

Compound Name: 4-Fluorobenzal chloride

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## An In-depth Technical Guide to 4-Fluorobenzal Chloride

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Fluorobenzal chloride** (CAS No. 456-19-9), a versatile intermediate in organic synthesis. The document details its chemical structure, physical characteristics, and reactivity. It further outlines experimental protocols for its synthesis and purification, and discusses its significant applications in the pharmaceutical industry as a key building block for various therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

### Introduction

**4-Fluorobenzal chloride**, systematically named 1-(dichloromethyl)-4-fluorobenzene, is an organofluorine compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules.<sup>[1]</sup> Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of a fluorine atom can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a target molecule.

[1] This guide aims to provide a detailed technical overview of **4-Fluorobenzal chloride** for laboratory and industrial applications.

## Physical and Chemical Properties

**4-Fluorobenzal chloride** is a colorless to light yellow liquid with a pungent odor.[1] It is soluble in common organic solvents but insoluble in water.[1] The key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> F	[2]
Molecular Weight	179.02 g/mol	[3]
CAS Number	456-19-9	[2]
Appearance	Colorless to light yellow liquid	[1][4]
Boiling Point	81-83 °C at 15 mmHg; 203.6 °C at 760 mmHg	[4][5]
Density	1.332 - 1.341 g/cm <sup>3</sup> at 25 °C	[4][5]
Refractive Index (n <sub>20/D</sub> )	1.528	[5]
Solubility	Soluble in organic solvents, insoluble in water	[1]
Stability	Stable under normal handling and storage conditions.	
Reactivity	Reacts with strong oxidizing agents.	
Hazardous Decomposition Products	Carbon oxides, hydrogen chloride, hydrogen fluoride upon combustion.	

## Chemical Reactivity and Applications

**4-Fluorobenzal chloride** is a reactive compound that participates in a variety of chemical transformations, making it a valuable synthon in organic chemistry. Its primary reactivity stems from the dichloromethyl group, which can be hydrolyzed to an aldehyde, and the fluorinated aromatic ring, which can undergo nucleophilic aromatic substitution under certain conditions.

## Hydrolysis to 4-Fluorobenzaldehyde

A key reaction of **4-Fluorobenzal chloride** is its hydrolysis to 4-fluorobenzaldehyde. This transformation is a critical step in the synthesis of numerous pharmaceutical compounds.[6] The aldehyde functional group is a versatile precursor for a wide range of chemical modifications.



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Hydrolysis of **4-Fluorobenzal chloride** to 4-Fluorobenzaldehyde

## Role in Pharmaceutical Synthesis

4-Fluorobenzaldehyde, derived from **4-Fluorobenzal chloride**, is a crucial intermediate in the synthesis of various pharmaceuticals, including antihypertensive drugs, antipyretic analgesics, and anti-cancer agents.[7] For instance, it is used in the preparation of pyrazolopyridine derivatives which act as mitogen-activated protein kinase (MAPK) inhibitors.[8]

## Experimental Protocols

### Synthesis of 4-Fluorobenzal chloride via Free-Radical Chlorination of 4-Fluorotoluene

A common method for the synthesis of benzal chlorides is the free-radical chlorination of the corresponding toluene derivative. This method can be adapted for the synthesis of **4-Fluorobenzal chloride** from 4-fluorotoluene. The reaction is typically initiated by UV light or a radical initiator.

Materials:

- 4-Fluorotoluene
- Chlorine gas ( $\text{Cl}_2$ )
- Azo-bis-isobutyronitrile (AIBN) (optional, as an initiator)
- Anhydrous solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
- Reaction vessel equipped with a gas inlet, condenser, and a light source (e.g., UV lamp)

Procedure:

- Set up the reaction apparatus in a well-ventilated fume hood.
- Dissolve 4-fluorotoluene in the anhydrous solvent in the reaction vessel.
- If using a chemical initiator, add a catalytic amount of AIBN.
- Heat the solution to reflux.
- Slowly bubble chlorine gas through the refluxing solution while irradiating with a UV lamp.
- Monitor the reaction progress by gas chromatography (GC) to follow the conversion of 4-fluorotoluene and the formation of 4-fluorobenzyl chloride, **4-fluorobenzal chloride**, and 4-fluorobenzotrichloride.
- Stop the chlorination when the desired ratio of **4-fluorobenzal chloride** is achieved.
- Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine.

$\text{Cl}_2$ , UV light or  $\Delta$



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### Free-Radical Chlorination of 4-Fluorotoluene

## Purification of 4-Fluorobenzal chloride

The crude product from the synthesis will be a mixture of chlorinated products. Fractional distillation under reduced pressure is the standard method for purifying **4-Fluorobenzal chloride**.

Materials:

- Crude **4-Fluorobenzal chloride** mixture
- Fractional distillation apparatus
- Vacuum pump
- Heating mantle

Procedure:

- Set up the fractional distillation apparatus for vacuum distillation.
- Charge the distillation flask with the crude reaction mixture.
- Slowly reduce the pressure to the desired level.
- Gradually heat the distillation flask.
- Collect the fractions at their respective boiling points. **4-Fluorobenzal chloride** has a boiling point of 81-83 °C at 15 mmHg.<sup>[5]</sup>
- Monitor the purity of the collected fractions by GC.

## Hydrolysis of 4-Fluorobenzal chloride to 4-Fluorobenzaldehyde

The hydrolysis of benzal chlorides to their corresponding aldehydes is a well-established reaction.<sup>[9][10]</sup>

Materials:

- **4-Fluorobenzal chloride**
- Water
- Aqueous base (e.g., sodium carbonate or calcium carbonate) or acid (e.g., hydrochloric acid)<sup>[9][10]</sup>
- Reaction vessel with a condenser and stirrer

Procedure (Alkaline Hydrolysis):

- In a reaction vessel, mix **4-Fluorobenzal chloride** with an aqueous solution of a weak base like sodium carbonate.
- Heat the mixture to reflux with vigorous stirring.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude 4-fluorobenzaldehyde.
- Purify the product by distillation or chromatography if necessary.

## Spectral Data

While a comprehensive, authenticated set of spectra for **4-Fluorobenzal chloride** is not readily available in public databases, the expected spectral characteristics can be inferred from its

structure.

- $^1\text{H}$  NMR: The spectrum would be expected to show a singlet for the methine proton ( $-\text{CHCl}_2$ ) in the region of 6.5-7.5 ppm. The aromatic protons would appear as multiplets in the aromatic region (7.0-8.0 ppm), showing coupling to the fluorine atom.
- $^{13}\text{C}$  NMR: The spectrum would show a signal for the dichloromethyl carbon, and distinct signals for the aromatic carbons, with the carbon attached to the fluorine showing a large C-F coupling constant.
- IR Spectroscopy: Key absorptions would include C-H stretching of the aromatic ring (around  $3000\text{-}3100\text{ cm}^{-1}$ ), C=C stretching of the aromatic ring (around  $1600\text{ cm}^{-1}$ ), and C-Cl stretching vibrations. The C-F stretch would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 178$ , with an isotopic pattern characteristic of two chlorine atoms (M+2 and M+4 peaks). Fragmentation would likely involve the loss of chlorine atoms and the fluorophenyl group.

## Safety and Handling

**4-Fluorobenzal chloride** is a corrosive and hazardous chemical. It can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**4-Fluorobenzal chloride** is a valuable and reactive intermediate in organic synthesis, with significant applications in the development of pharmaceuticals and other fine chemicals. Its ability to be readily converted to 4-fluorobenzaldehyde makes it a key starting material for introducing the fluorobenzoyl moiety into complex molecules. This guide provides essential information on its properties, synthesis, and reactivity to aid researchers in its safe and effective use.

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- To cite this document: BenchChem. [Physical and chemical properties of 4-Fluorobenzal chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329324#physical-and-chemical-properties-of-4-fluorobenzal-chloride]

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